molecular formula C2Cl2N2S B139948 3,4-Dichloro-1,2,5-thiadiazole CAS No. 5728-20-1

3,4-Dichloro-1,2,5-thiadiazole

Cat. No. B139948
CAS RN: 5728-20-1
M. Wt: 155.01 g/mol
InChI Key: YNZQOVYRCBAMEU-UHFFFAOYSA-N
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Description

3,4-Dichloro-1,2,5-thiadiazole is a chlorinated thiadiazole that is a potent inhibitor of nitrification in soil . It is used as a building block in the preparation of the β-adrenergic blocking agent, Timolol .


Synthesis Analysis

While specific synthesis methods for 3,4-Dichloro-1,2,5-thiadiazole were not found, it has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds of 2,6-dimethyl-bicyclo .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-1,2,5-thiadiazole is C2Cl2N2S . The InChI Key is YNZQOVYRCBAMEU-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,4-Dichloro-1,2,5-thiadiazole has been used in the preparation of [1,2,5]thiadiazol-3-yl-piperazine compounds .


Physical And Chemical Properties Analysis

3,4-Dichloro-1,2,5-thiadiazole is a clear, colorless liquid . It has a refractive index of 1.561 , a boiling point of 158 °C , and a density of 1.648 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Disubstituted Thiadiazoles

A significant application of 3,4-Dichloro-1,2,5-thiadiazole is in the synthesis of disubstituted thiadiazoles. Merschaert et al. (2006) developed a methodology using 3,4-Dichloro-1,2,5-thiadiazole with metal amides to create stable synthons, which are then transformed into 3,4-disubstituted-1,2,5-thiadiazole derivatives (Merschaert et al., 2006).

Study of Molecular Cation Dissociation

The compound's molecular cation has been studied for its dissociation pathways using time-of-flight mass spectrometry and computational methods. Srinivas and Upadhyaya (2017) explored the fragmentation patterns of ionic halogenated thiadiazoles, including 3,4-Dichloro-1,2,5-thiadiazole, identifying various dissociation channels (Srinivas & Upadhyaya, 2017).

As an Electrophilic Sulfur Transfer Agent

Gorjian and Khaligh (2021) introduced 3,4-Dichloro-1,2,5-thiadiazole as a non-toxic, efficient sulfur transfer reagent. It's used for preparing symmetrical trisulfides and ethanedinitrile, offering benefits like short reaction times, excellent selectivity, and high yield (Gorjian & Khaligh, 2021).

Tandem Synthesis of Thiadiazoles

Zhang et al. (2022) disclosed a tandem reaction for synthesizing diverse 1,2,3-thiadiazoles from 3,4-dichloroisothiazol-5-ketones and hydrazines, a method characterized by mild conditions and broad substrate scope (Zhang et al., 2022).

Ground State Dissociation Pathways

Another study by Srinivas and Upadhyaya (2016) investigated the photodissociation pathways for 3,4-dichloro-1,2,5-thiadiazole, identifying various photolysis products and confirming the migration of chlorine atom and subsequent ring opening (Srinivas & Upadhyaya, 2016).

Palladium-Catalyzed Cross-Coupling Reactions

Merschaert and Gorissen (2003) explored the involvement of 3,4-Dichloro-1,2,5-thiadiazole in palladium-catalyzed cross-coupling reactions, achieving various substituted thiadiazoles (Merschaert & Gorissen, 2003).

Corrosion Inhibition Studies

Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel, showing good inhibition properties and correlating these with quantum chemical parameters (Bentiss et al., 2007).

Biological and Pharmacological Activities

Matysiak (2015) reviewed the biological and pharmacological activities of 1,3,4-thiadiazole based compounds, including their anticancer, diuretic, antibacterial, and other medicinal properties, though these are not directly associated with 3,4-Dichloro-1,2,5-thiadiazole (Matysiak, 2015).

Kinetic Studies of Gas Phase Reactions

Upadhyaya (2021) conducted kinetic studies on the gas phase reaction of OH radical with 3,4-Dichloro-1,2,5-thiadiazole, showing weak inverse temperature dependence and providing insights into atmospheric chemistry (Upadhyaya, 2021).

Safety And Hazards

3,4-Dichloro-1,2,5-thiadiazole is harmful if inhaled and causes respiratory tract irritation . It also causes skin irritation and is harmful if absorbed through the skin . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

3,4-dichloro-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N2S/c3-1-2(4)6-7-5-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZQOVYRCBAMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205896
Record name 3,4-Dichloro-1,2,5-thiadiazole
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Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1,2,5-thiadiazole

CAS RN

5728-20-1
Record name 3,4-Dichloro-1,2,5-thiadiazole
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Record name 3,4-Dichloro-1,2,5-thiadiazole
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Record name 3,4-Dichloro-1,2,5-thiadiazole
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Record name 3,4-dichloro-1,2,5-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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